molecular formula C18H17ClN8O2S B10922188 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10922188
M. Wt: 444.9 g/mol
InChI Key: JTPWPHDXHFWXCK-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine: is a complex organic compound that belongs to the class of thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.

    Chlorobenzylation: The pyrazole intermediate is then subjected to chlorobenzylation using 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Thiadiazole Formation: The chlorobenzylated pyrazole is then reacted with thiosemicarbazide to form the thiadiazole ring.

    Nitropyrazole Addition: Finally, the nitropyrazole moiety is introduced through a nucleophilic substitution reaction using 4-nitro-1H-pyrazole and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be explored for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic applications, including drug development.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Cellular Pathways: Affecting various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H17ClN8O2S

Molecular Weight

444.9 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-[1-(4-nitropyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C18H17ClN8O2S/c1-12(9-26-11-14(8-20-26)27(28)29)17-22-23-18(30-17)21-16-6-7-25(24-16)10-13-4-2-3-5-15(13)19/h2-8,11-12H,9-10H2,1H3,(H,21,23,24)

InChI Key

JTPWPHDXHFWXCK-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)[N+](=O)[O-])C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl

Origin of Product

United States

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